molecular formula C14H19N3O4S B2845433 N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-2,4-dimethylthiazole-5-carboxamide CAS No. 2310099-91-1

N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-2,4-dimethylthiazole-5-carboxamide

Cat. No.: B2845433
CAS No.: 2310099-91-1
M. Wt: 325.38
InChI Key: MAGZDRURUKOZFD-UHFFFAOYSA-N
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Description

N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-2,4-dimethylthiazole-5-carboxamide is a useful research compound. Its molecular formula is C14H19N3O4S and its molecular weight is 325.38. The purity is usually 95%.
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Mechanism of Action

Target of Action

It’s known that similar compounds have been studied for their anticonvulsant properties

Mode of Action

The exact mode of action of this compound is currently unknown. The most plausible mechanism of action involves inhibition of calcium currents mediated by Cav 1.2 (L-type) channels . This can lead to a decrease in neuronal excitability, which could explain potential anticonvulsant effects.

Pharmacokinetics

It has been noted that the compound revealed high metabolic stability on human liver microsomes, negligible hepatotoxicity, and relatively weak inhibition of cyp3a4, cyp2d6, and cyp2c9 isoforms of cytochrome p450 . These properties suggest that the compound might have a favorable pharmacokinetic profile, but more detailed studies are needed to confirm this.

Properties

IUPAC Name

N-[2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl]-2,4-dimethyl-1,3-thiazole-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O4S/c1-9-13(22-10(2)16-9)14(20)15-5-7-21-8-6-17-11(18)3-4-12(17)19/h3-8H2,1-2H3,(H,15,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAGZDRURUKOZFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C)C(=O)NCCOCCN2C(=O)CCC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.